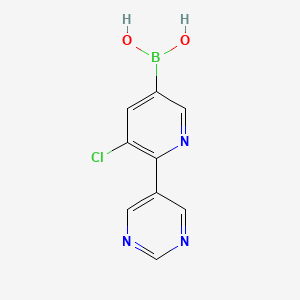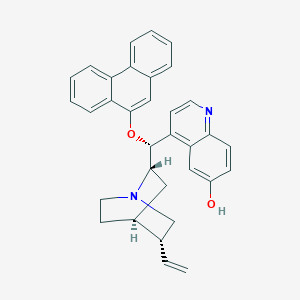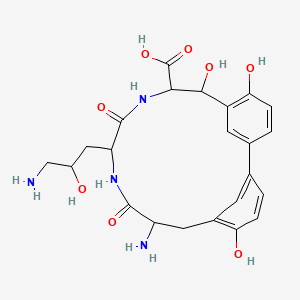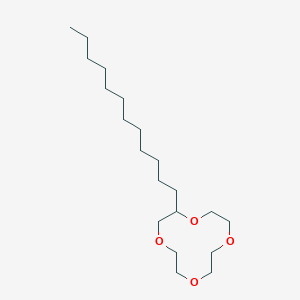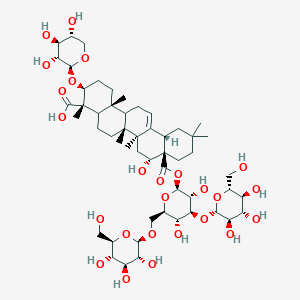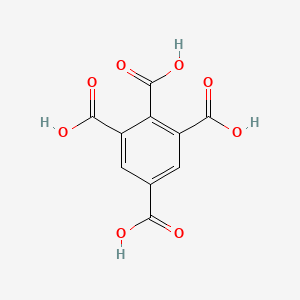
1,2,3,5-Benzene-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Benzene-tetracarboxylic acid is an organic compound with the molecular formula C₁₀H₆O₈. It is a derivative of benzene, where four carboxyl groups are attached to the benzene ring at the 1, 2, 3, and 5 positions. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
1,2,3,5-Benzene-tetracarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,3,5-tetramethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
In industrial settings, the compound can be produced on a larger scale using similar oxidation methods, but with optimized reaction conditions to increase yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1,2,3,5-Benzene-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,2,3,5-benzene-tetracarboxylic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand, coordinating with metal ions to form stable structures. These structures can then interact with guest molecules, facilitating processes such as gas adsorption and catalysis .
In biological systems, the compound can interact with proteins and other biomolecules, influencing their function and activity. The specific molecular targets and pathways involved vary depending on the application and the biological context .
Comparación Con Compuestos Similares
1,2,3,5-Benzene-tetracarboxylic acid can be compared with other similar compounds, such as:
1,2,4,5-Benzene-tetracarboxylic acid: This isomer has carboxyl groups at the 1, 2, 4, and 5 positions and is also used in the synthesis of MOFs and coordination polymers.
1,2,3,4-Benzene-tetracarboxylic acid: Another isomer with carboxyl groups at the 1, 2, 3, and 4 positions, used in similar applications.
1,3,5-Benzene-tricarboxylic acid: This compound has three carboxyl groups and is used in the synthesis of various organic materials.
The uniqueness of this compound lies in its specific arrangement of carboxyl groups, which influences its reactivity and the types of structures it can form with metal ions .
Propiedades
Número CAS |
479-47-0 |
|---|---|
Fórmula molecular |
C10H6O8 |
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
benzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
NHDLVKOYPQPGNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
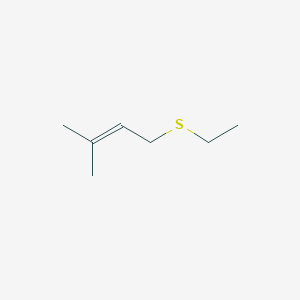
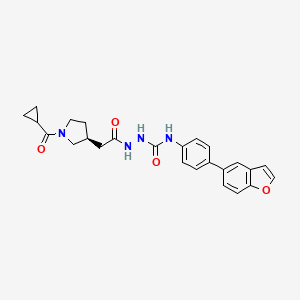
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


